(R)-2-(Pyrrolidin-1-yl)propan-1-ol is a chiral compound that has garnered attention due to its potential applications in various fields of research and medicine. The stereochemistry of such compounds plays a crucial role in their biological activity and interaction with different biological targets. This comprehensive analysis will delve into the mechanism of action and applications of this compound, particularly focusing on its role in the treatment of type 2 diabetes, as a beta3-adrenergic receptor agonist, its DNase I inhibitory properties, potential as an antimalarial agent, and use in asymmetric synthesis.
Asymmetric Bioreduction: One study reported the green synthesis of (S)-1-(furan-2-yl)propan-1-ol via asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell Lactobacillus paracasei BD101. [] While this study focused on the (S)-enantiomer, it highlights the potential of biocatalytic approaches for the synthesis of enantiopure chiral alcohols, including (R)-2-(Pyrrolidin-1-yl)propan-1-ol.
Multi-step Synthesis: Another study describes the synthesis of (R)-2-(isopentyloxy)propan-1-ol, a related chiral alcohol, from (R)-propane-1,2-diol via a three-step reaction. This involved hydroxyl protection at the primary alcohol, O-substituted-isoamyl at the secondary alcohol, and subsequent deprotection. [] This multi-step synthetic approach could potentially be adapted for the synthesis of (R)-2-(Pyrrolidin-1-yl)propan-1-ol by incorporating a pyrrolidine moiety instead of the isopentyl group.
Crystallographic Data: The crystal structure of (R)-(cyclohexyl)phenyl[2-(pyrrolidin-1-yl)ethyl]silanol, a silicon-containing analogue of (R)-2-(Pyrrolidin-1-yl)propan-1-ol (sila-procyclidine), has been determined by X-ray crystallography. [] This data provides insights into the molecular conformation and intermolecular interactions of similar compounds, which can be valuable for understanding the structure-activity relationships of (R)-2-(Pyrrolidin-1-yl)propan-1-ol derivatives.
The pyrrolidine-containing GPR40 agonists, related to (R)-2-(Pyrrolidin-1-yl)propan-1-ol, have shown promise in the treatment of type 2 diabetes. The enantiomer (R,R)-68, in particular, has demonstrated the ability to significantly lower plasma glucose levels in mice during an oral glucose challenge, which supports the further development of these compounds as potential diabetes treatments1.
Enantiomerically pure derivatives of (R)-2-(Pyrrolidin-1-yl)propan-1-ol have been prepared for use as beta3-adrenergic receptor ligands. These compounds are valuable in the context of treating conditions that are modulated by beta3-adrenergic receptors, such as metabolic disorders2.
The inhibitory properties of 1-(pyrrolidin-2-yl)propan-2-one derivatives on DNase I have been explored, with potential implications for diseases where DNase I activity is a factor. The derivatives exhibit favorable pharmacokinetic profiles and high gastrointestinal absorption, making them interesting candidates for further drug development3.
Pyrrolidine derivatives have also been repositioned as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, a validated antimalarial target. These compounds have shown activity against resistant Plasmodium falciparum strains and are considered promising starting points for the identification of novel antimalarial prophylactic agents4.
(R)-2-(Pyrrolidin-1-yl)propan-1-ol and its derivatives have been utilized as chiral auxiliaries in asymmetric aldol reactions, demonstrating the importance of stereochemistry in achieving desired selectivity and reactivity in synthetic chemistry. These compounds have been used to induce high selectivity for syn- and anti-diastereomers, which is crucial for the synthesis of enantiomerically pure pharmaceuticals5.
The mechanism of action of (R)-2-(Pyrrolidin-1-yl)propan-1-ol derivatives can be quite diverse depending on the target and the context of their application. For instance, a novel series of pyrrolidine-containing GPR40 agonists, which includes compounds with similar structural features to (R)-2-(Pyrrolidin-1-yl)propan-1-ol, has been shown to have a dual mechanism of action. These compounds can activate both Gq-coupled intracellular Ca2+ flux and Gs-coupled cAMP accumulation, leading to glucose-dependent insulin and GLP-1 secretion in vitro, which is beneficial for the treatment of type 2 diabetes1. Additionally, derivatives of this compound have been found to inhibit Deoxyribonuclease I (DNase I), with molecular docking and dynamics simulations suggesting that interactions with specific amino acid residues are crucial for their inhibitory activity3.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8